3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C16H12ClN3O3S2 . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, many derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized through the reaction of 2- (cyano or chloro)-N- (4- (N-thiazol-2-ylsulfamoyl)phenyl)acetamide with isocyanate followed by halogenated compounds, arylidene, 2-hydroxy benzaldehydes, active methylene compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C16H12ClN3O3S2 . The compound contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .
Scientific Research Applications
Synthesis and Structural Properties
The research involving compounds structurally related to 3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide focuses on their synthesis and potential applications. For instance, the synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which share a thematic chemical resemblance, involve the reaction of chloral with substituted anilines leading to various intermediates and products, showcasing a complex pathway of interactions. These studies highlight the chemical versatility and potential application of such compounds in developing new materials or pharmaceuticals (Issac & Tierney, 1996).
Synthetic Utilities and Biological Applications
Another area of research explores the synthetic methodologies and biological applications of compounds similar to the one . For example, o-phenylenediamines have been used to synthesize benzimidazoles, quinoxalines, and benzo[1,5]diazepines, demonstrating the broader chemical utility and potential therapeutic applications of these frameworks. Such work suggests that the chemical backbone of the compound of interest may offer routes to novel therapeutics or materials with unique properties (Ibrahim, 2011).
Antitumor Activity of Derivatives
The antitumor activity of imidazole derivatives, which share structural motifs with the compound , has been reviewed, highlighting the potential for these compounds in cancer treatment. This includes bis(2-chloroethyl)amino derivatives of imidazole and related compounds, some of which have advanced past preclinical testing. This research underscores the potential medicinal value of these and related compounds in developing new anticancer therapies (Iradyan et al., 2009).
Pharmacological Activities of Benzothiazole Derivatives
Further, benzothiazole derivatives, which are closely related to the core structure of the compound of interest, have been extensively studied for their pharmacological activities. The review on benzothiazole and its derivatives discusses the broad spectrum of biological activities exhibited by these compounds, including antimicrobial, analgesic, antitubercular, antiviral, and antioxidant activities. This research points to the versatility and potential of benzothiazole as a key moiety in drug development, suggesting that the compound of interest may also possess a wide range of biological applications (Sumit et al., 2020).
Properties
IUPAC Name |
3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S3/c19-15-13-3-1-2-4-14(13)27-16(15)17(23)21-11-5-7-12(8-6-11)28(24,25)22-18-20-9-10-26-18/h1-10H,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTXCUAMMKDWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215778-07-7 |
Source
|
Record name | 3-CL-N-(4-((1,3-THIAZOL-2-YLAMINO)SULFONYL)PH)-1-BENZOTHIOPHENE-2-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.